Product packaging for 3-(4-Bromophenyl)-6-methylpiperazin-2-one(Cat. No.:)

3-(4-Bromophenyl)-6-methylpiperazin-2-one

Cat. No.: B13208509
M. Wt: 269.14 g/mol
InChI Key: JSMAOCJDCYAOAL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-methylpiperazin-2-one ( 1779647-45-8) is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol . Its structure features a piperazin-2-one ring, a common motif in medicinal chemistry, substituted with a methyl group and a 4-bromophenyl moiety. Piperazine derivatives are recognized as privileged structures in drug discovery due to their presence in a wide range of biologically active compounds . These structures are frequently investigated for their potential against various diseases, including cancer . For instance, recent research explores the incorporation of N-methyl piperazine into molecular scaffolds to develop new anticancer agents that target receptors like EGFR (Epidermal Growth Factor Receptor) . Similarly, other piperazine-containing compounds are synthesized and evaluated for their antibacterial properties . While the specific mechanism of action for this compound requires further investigation, its structure aligns with compounds of significant research interest in oncology and infectious disease studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2O B13208509 3-(4-Bromophenyl)-6-methylpiperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-(4-bromophenyl)-6-methylpiperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c1-7-6-13-10(11(15)14-7)8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15)

InChI Key

JSMAOCJDCYAOAL-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for 3 4 Bromophenyl 6 Methylpiperazin 2 One

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. This process involves breaking bonds to identify potential precursors and synthetic pathways.

Identification of Core Fragments

The structure of 3-(4-Bromophenyl)-6-methylpiperazin-2-one can be dissected into two primary fragments:

The Piperazin-2-one (B30754) core: This six-membered heterocyclic ring containing two nitrogen atoms and a ketone functional group forms the fundamental scaffold of the molecule.

Substituent groups:

A 4-bromophenyl group attached at the C3 position.

A methyl group attached at the C6 position.

The strategic goal is to devise a synthesis that constructs the piperazin-2-one ring while incorporating the required substituents at the correct positions.

Strategic Bond Disconnections

Several strategic bond disconnections can be proposed for this compound, leading to plausible precursors. The most common disconnections for the piperazin-2-one ring involve cleaving the amide bond (C2-N1) and one of the amine bonds (N4-C3 or N4-C5).

A logical retrosynthetic pathway is as follows:

Amide Bond Disconnection (C2-N1): Disconnecting the amide bond reveals a linear amino acid derivative. This precursor is an N-substituted diamine with a carboxylic acid or ester at one terminus.

C-N Bond Disconnection: Further disconnection of a C-N bond in the diamine backbone simplifies the structure into two key building blocks:

A derivative of 4-bromophenylglycine .

A derivative of alanine or a related 2-aminopropyl unit.

This analysis suggests that the synthesis could begin from precursors like 1,2-diamines and α-halo-acyl halides or their equivalents, which are then cyclized to form the desired heterocyclic ring. Modern synthetic methods often combine these steps into more efficient, one-pot procedures.

Classical and Modern Synthetic Approaches

The synthesis of the piperazin-2-one scaffold is a topic of significant interest in medicinal chemistry. dicp.ac.cn Methodologies range from classical multi-step sequences to more advanced catalytic and cascade reactions that offer improved efficiency and control.

Ring-Closing Reactions for Piperazin-2-one Formation

The crucial step in the synthesis is the formation of the heterocyclic ring. This is typically achieved through an intramolecular cyclization reaction.

A modern and efficient approach to constructing the piperazin-2-one ring is through a metal-promoted cascade reaction. thieme.de This method allows for the formation of multiple bonds in a single operational step, which is advantageous for combinatorial synthesis and the rapid generation of diverse molecular libraries. thieme-connect.combg.ac.rs

The reaction typically involves three components: a chloro allenylamide, a primary amine, and an aryl iodide. thieme-connect.com In the context of synthesizing this compound, the aryl iodide would be 1-bromo-4-iodobenzene, and the primary amine would need to incorporate the precursor to the C6-methyl group. The process is a one-pot transformation that creates three new bonds. researchgate.net The reaction is controlled by the rates of the several processes involved and introduces two points of diversity. thieme-connect.com

The proposed mechanism involves a series of nucleophilic substitutions and cyclization steps catalyzed by a metal, often palladium. thieme-connect.com The scope of the reaction is broad, tolerating various aryl iodides with both electron-donating and electron-accepting groups, as well as a range of aliphatic amines. thieme-connect.com

EntryAryl IodideAmineCatalyst SystemAdditiveYield (%)
1p-MeOC₆H₄IBnNH₂Pd(PPh₃)₄AgNO₃71
2p-MeOC₆H₄IBnNH₂Pd(dba)₂/PPh₃AgNO₃74
3p-ClC₆H₄IBnNH₂Pd(PPh₃)₄AgNO₃68
4p-NCC₆H₄IBnNH₂Pd(PPh₃)₄AgNO₃65
5p-MeOC₆H₄IAllylaminePd(PPh₃)₄AgNO₃75

This table presents optimized conditions and yields for the synthesis of various piperazin-2-one derivatives via a cascade reaction, demonstrating the versatility of the method. Data sourced from Petkovic, M. et al., Synthesis 2023. thieme-connect.com

Another powerful modern strategy for synthesizing chiral piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of aromatic pyrazin-2-ols. dicp.ac.cnrsc.org This method provides direct access to enantiomerically enriched piperazin-2-one skeletons with high levels of stereocontrol. rsc.org

The synthesis begins with a 5,6-disubstituted pyrazin-2-ol precursor. For the target molecule, this would be a pyrazin-2-ol substituted with a 4-bromophenyl group and a methyl group. This aromatic precursor is then subjected to hydrogenation under high pressure in the presence of a chiral palladium catalyst. dicp.ac.cn

The reaction proceeds via the hydrogenation of two imine bonds in tautomeric forms of the pyrazin-2-ol, specifically 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. dicp.ac.cn This process involves a dynamic kinetic resolution, allowing for the formation of the desired stereoisomer in high enantiomeric excess (ee) and diastereomeric ratio (dr). dicp.ac.cn The practicality of this method has been demonstrated on a gram scale without significant loss of yield or enantioselectivity. dicp.ac.cn

EntryCatalystLigandAdditiveH₂ Pressure (psi)Yield (%)ee (%)dr
1Pd(OCOCF₃)₂(R)-TolBINAPTsOH·H₂O10009590>20:1
2Pd(OCOCF₃)₂(R)-BINAPTsOH·H₂O10009488>20:1
3Pd(OCOCF₃)₂(R)-SegphosTsOH·H₂O10009285>20:1
4[Pd(allyl)Cl]₂(R)-TolBINAPTsOH·H₂O10008582>20:1
5Pd(TFA)₂(R)-TolBINAPCSA10009087>20:1

This table summarizes the results of the palladium-catalyzed asymmetric hydrogenation of a model pyrazin-2-ol under various conditions, highlighting the effectiveness of the Pd(OCOCF₃)₂/(R)-TolBINAP system. Data sourced from Organic Chemistry Frontiers, 2021. dicp.ac.cn

Jocic-Type Reactions with N-Substituted Diamines

The construction of the piperazin-2-one ring system can be effectively achieved through a modified Jocic-type reaction. This approach is particularly useful for creating substituted piperazinones from enantiomerically-enriched trichloromethyl-containing alcohols and N-substituted diamines. rsc.orgresearchgate.net The reaction proceeds with little to no loss of stereochemical integrity, making it a valuable method for synthesizing chiral piperazinones. researchgate.net

A plausible synthetic pathway towards this compound would involve the reaction of an appropriate α-trichloromethyl alcohol with an N-substituted 1,2-diaminopropane (B80664) derivative. The Jocic-type reaction is known to be regioselective, which is a critical factor when using unsymmetrical diamines. researchgate.net

For instance, the reaction of an enantiomerically enriched trichloromethyl-substituted alcohol with an unsymmetrical mixed-primary-secondary 1,2-diamine has been reported as a viable route to piperazinone scaffolds. researchgate.net This methodology could be adapted for the synthesis of the target compound, likely involving a precursor that already contains the 4-bromophenyl group.

Introduction of the 4-Bromophenyl Substituent

The introduction of the 4-bromophenyl group at the C3 position of the piperazin-2-one ring is a key step in the synthesis. Several methods can be envisioned for this transformation, drawing from modern organic synthesis techniques for C-H functionalization and arylation.

One potential strategy involves the direct C-H arylation of a pre-formed piperazinone ring. Advances in photoredox catalysis have enabled the direct coupling of N-Boc protected piperazines with aryl halides. mdpi.com For example, an iridium-based photocatalyst can be used to generate an α-amino radical from a piperazine (B1678402) derivative, which can then couple with an aryl radical anion. mdpi.com While this has been demonstrated for piperazines, a similar strategy could potentially be developed for a piperazin-2-one scaffold.

Alternatively, the 4-bromophenyl group could be introduced at an earlier stage of the synthesis. For example, a starting material for a Jocic-type reaction could be a trichloromethyl alcohol derived from a ketone already bearing the 4-bromophenyl substituent. Another approach could involve a palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor that has the 4-bromophenyl group at the desired position. rsc.org

Arylpiperazines are also commonly synthesized via Pd-catalyzed Buchwald-Hartwig amination or aromatic nucleophilic substitution (SNAr) reactions on electron-deficient heteroaromatics. nih.gov These methods are typically used for N-arylation but highlight the prevalence of palladium catalysis in forming aryl-nitrogen bonds, which could be adapted for C-arylation under specific conditions.

Methyl Group Installation at the Piperazin-2-one Ring

The installation of a methyl group at the C6 position of the piperazin-2-one ring can be accomplished through several synthetic strategies. One common approach is to start with a chiral building block that already contains the methyl group. For example, the synthesis could begin with a derivative of alanine, which would provide the C6-methyl group with a defined stereochemistry.

Another strategy involves the catalytic hydrogenation of a cyanomethyleneamino pseudopeptide, followed by peptide coupling and cyclization. researchgate.net This method allows for the creation of branched and conformationally constrained peptide analogues, including those with a methyl group at the C6 position.

Reductive amination is another powerful tool for introducing substituents. While often used for N-alkylation, it can be adapted for the synthesis of the piperazinone ring itself from precursors that contain the desired methyl-substituted carbon backbone. google.com For instance, a reductive cyclization of a precursor synthesized from an amino acid derivative would be a viable route.

The stereochemistry of the methyl group is a critical consideration. The use of chiral auxiliaries or stereoselective catalysts can be employed to control the diastereoselectivity of the cyclization or hydrogenation steps, leading to the desired trans or cis relationship between the C3 and C6 substituents. nih.gov

Optimization of Reaction Conditions

Catalyst Development and Screening

The choice of catalyst is crucial for achieving high efficiency and stereoselectivity in the synthesis of disubstituted piperazin-2-ones. Palladium-based catalysts have shown great promise in the asymmetric hydrogenation of pyrazin-2-ols to form chiral piperazin-2-ones. rsc.org Iridium-based complexes are also effective for the regio- and diastereoselective synthesis of C-substituted piperazines from imines. nih.gov

For the introduction of the 4-bromophenyl group via cross-coupling reactions, palladium catalysts such as Pd(PPh₃)₄ are commonly used in Suzuki couplings. nih.gov The selection of the appropriate ligand is critical to ensure efficient catalytic turnover and to minimize side reactions.

The following table summarizes catalysts used in the synthesis of related piperazine and piperazin-2-one structures:

Catalyst SystemReaction TypeApplicationReference
Palladium-based catalystsAsymmetric HydrogenationSynthesis of chiral piperazin-2-ones rsc.org
[IrCl(cod)(PPh₃)][3+3] CycloadditionSynthesis of C-substituted piperazines nih.gov
Pd(PPh₃)₄Suzuki CouplingSynthesis of N-aryl imines nih.gov
Ruthenium(II) with (pyridyl)phosphine ligandDiol-diamine couplingSynthesis of piperazines organic-chemistry.org
Base-free Pd(DMSO)₂(TFA)₂Wacker-type aerobic oxidative cyclizationSynthesis of piperazinones organic-chemistry.org

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the reaction rate, yield, and selectivity. For Suzuki coupling reactions, solvents like 1,4-dioxane (B91453) are often employed. nih.gov In the synthesis of piperazinones via Jocic-type reactions, a biphasic system of water and dichloromethane (B109758) (CH₂Cl₂) can be effective. rsc.org

Temperature is another critical parameter that must be carefully controlled. For instance, in the synthesis of 1-(4-bromophenyl)piperidine, the initial nucleophilic substitution is carried out at a high temperature (150-180 °C), while the subsequent bromination is performed at a much lower temperature (15-40 °C). google.com One-pot syntheses of related heterocyclic compounds have been optimized at temperatures as high as 150 °C in solvents like DMSO. nih.gov

The table below illustrates the impact of solvent and temperature on the synthesis of related heterocyclic compounds:

ReactionSolventTemperature (°C)OutcomeReference
Nucleophilic SubstitutionSulfolane150-180Formation of N-phenylpiperidine google.com
BrominationAcetonitrile (B52724) or Dichloromethane15-40Formation of 1-(4-bromophenyl)piperidine google.com
One-pot pyrazolo[3,4-b]pyridin-6-one synthesisDMSO15081% yield nih.gov
Jocic-type reactionCH₂Cl₂/H₂O (biphasic)Room TemperatureFormation of piperazin-2-ones rsc.org

Reaction Kinetics Studies

For example, the kinetics of photocatalytic decarboxylative arylation to form 2-arylpiperazines have been investigated, leading to the development of kinetic resolution methods to obtain highly enantioenriched products. nih.gov These studies often involve monitoring the reaction progress over time under various conditions to determine rate constants and reaction orders.

Kinetic resolution using chiral bases like n-BuLi/(+)-sparteine has been successfully applied to the synthesis of enantioenriched 2-arylpiperazines and spirocyclic 2-arylpiperidines. nih.govwhiterose.ac.uk Such studies are crucial for understanding the factors that control enantioselectivity.

Stereoselective Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound, which contains two stereocenters at the C3 and C6 positions. The spatial arrangement of the 4-bromophenyl and methyl groups significantly influences the molecule's biological activity. numberanalytics.com Stereoselective synthesis aims to produce the desired stereoisomer in high purity, avoiding the need for difficult separation of isomeric mixtures. numberanalytics.com Methodologies to achieve this include asymmetric catalysis, diastereoselective routes, and the use of chiral auxiliaries. dicp.ac.cnnumberanalytics.com

Asymmetric catalysis offers an elegant and atom-economical approach to establishing stereocenters. primescholars.com For the synthesis of chiral piperazin-2-ones, transition-metal-catalyzed asymmetric hydrogenation of unsaturated precursors is a particularly powerful strategy. rsc.orgacs.org

A plausible route to enantiomerically enriched this compound involves the asymmetric hydrogenation of a corresponding 3-(4-bromophenyl)-6-methyl-dihydropyrazin-2-one or a related pyrazin-2-ol precursor. dicp.ac.cnrsc.org Catalytic systems based on noble metals like palladium, iridium, and ruthenium, paired with chiral ligands, have demonstrated high efficacy in similar transformations. dicp.ac.cnacs.orgorganic-chemistry.org For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent enantioselectivities (up to 90% ee) and diastereoselectivities. dicp.ac.cnrsc.org Similarly, iridium-catalyzed hydrogenation represents a versatile strategy for accessing these scaffolds with high levels of stereocontrol. acs.org

The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (ee). The interaction between the substrate and the chiral catalyst's environment dictates the stereochemical outcome of the reaction. organic-chemistry.org

Table 1: Representative Asymmetric Catalysis for Piperazin-2-one Synthesis
Catalyst SystemSubstrate TypeStereoselectivityReference
Palladium / Chiral LigandPyrazin-2-olsUp to 90% ee dicp.ac.cnrsc.org
Iridium / Chiral LigandUnsaturated Piperazin-2-onesGood enantioselectivities acs.org
Ruthenium / (S,S)-Ts-DPENCyclic Imines (from aminoalkynes)>95% ee organic-chemistry.org

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For this compound, this involves controlling the cis/trans relationship between the C3 and C6 substituents.

One established strategy involves the cyclization of carefully chosen acyclic precursors where one stereocenter is already defined, thereby directing the formation of the second. For example, syntheses starting from enantiomerically pure amino acids can be designed to yield either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org A similar approach could be adapted by using a chiral amino acid derivative that ultimately forms the C6-methyl stereocenter, followed by a cyclization step that introduces the 4-bromophenyl group at C3.

Furthermore, iridium-catalyzed [3+3] cycloadditions of imines have been shown to produce C-substituted piperazines with excellent diastereoselective control, often yielding a single diastereoisomer. nih.gov While this method yields a piperazine core, subsequent modifications could potentially lead to the desired piperazin-2-one structure, preserving the established relative stereochemistry.

The use of a chiral auxiliary is a classic and robust method for inducing stereoselectivity. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. numberanalytics.com The auxiliary then directs a subsequent chemical transformation, such as alkylation or acylation, to occur diastereoselectively. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

In the context of this compound, a chiral auxiliary could be incorporated into the piperazinone backbone. For instance, an auxiliary such as a chiral oxazolidinone could be attached to one of the nitrogen atoms. This would allow for the diastereoselective introduction of either the methyl group at C6 or a precursor to the 4-bromophenyl group at C3 via enolate alkylation. wikipedia.org Pseudoephedrine is another effective chiral auxiliary that can be used to form a chiral amide, directing the diastereoselective alkylation at the α-position before cyclization and removal. wikipedia.orgsigmaaldrich.com

The general workflow for such a synthesis is:

Attachment of the chiral auxiliary to a suitable piperazinone precursor. numberanalytics.com

Diastereoselective reaction to install one of the substituents (e.g., methylation).

Removal of the chiral auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Green Chemistry Principles in Synthesis

Modern pharmaceutical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. unibo.it These principles advocate for the design of chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. unibo.it

Atom economy is a metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition reactions (e.g., catalytic hydrogenation), are inherently less wasteful than those that generate stoichiometric byproducts, like many substitution or elimination reactions. rsc.org

The Environmental Factor (E-Factor) provides a more holistic measure of waste generation, defined as the total mass of waste produced per unit mass of product. chembam.com The pharmaceutical industry has historically had very high E-factors, often generating over 100 kg of waste for every kg of active ingredient. chembam.com

Table 2: Comparison of Atom Economy for Different Reaction Types
Reaction TypeGeneral TransformationTheoretical Atom EconomyRelevance to Synthesis
Addition (Hydrogenation)Alkene + H₂ → Alkane100%Stereoselective reduction of an unsaturated piperazinone precursor.
Substitution (Wittig Reaction)Ketone + Ylide → Alkene + Phosphine OxideOften <50%Could be used to construct precursors, but generates significant byproduct. rsc.org
CyclocondensationDiamine + Dicarbonyl → Heterocycle + 2 H₂OHigh (loss of water)Formation of the piperazinone ring.

The choice of reagents and solvents has a profound impact on the environmental footprint of a synthetic process. Solvents can account for a significant portion of the total mass in a chemical process, particularly in the pharmaceutical industry. royalsocietypublishing.org Green chemistry encourages the use of safer, more environmentally benign solvents (e.g., water, ethanol (B145695), or supercritical fluids) or, ideally, solvent-free conditions. royalsocietypublishing.org

In the synthesis of this compound, replacing hazardous reagents is a key consideration. For example, using catalytic hydrogenation avoids the need for stoichiometric and often pyrophoric metal hydride reducing agents like LiAlH₄. royalsocietypublishing.org Similarly, the use of catalytic methods, whether metal-based, organocatalytic, or enzymatic, is preferred over stoichiometric reagents as it reduces waste and often allows for milder reaction conditions. mdpi.comresearchgate.net The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, further minimizes solvent use, waste generation, and purification steps, leading to a more sustainable process. acs.orgorganic-chemistry.org

An article focusing on the advanced structural elucidation and spectroscopic analysis of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for empirical data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies, have failed to yield specific research findings for this particular compound. The required scientifically accurate and detailed information for the specified subsections—¹H NMR, ¹³C NMR, 2D NMR techniques, High-Resolution Mass Spectrometry, and fragmentation pattern analysis—is not available in the public domain through the conducted searches.

While data exists for structurally related compounds containing bromophenyl or piperazine moieties, the strict requirement to focus solely on "this compound" prevents the use of this information as it would be scientifically inaccurate and would not pertain to the subject molecule. Generating an article without verifiable, specific data would result in speculation and fall outside the required professional and authoritative tone.

Therefore, until published research detailing the spectroscopic analysis of this compound becomes available, it is not possible to create the requested content.

Advanced Structural Elucidation and Spectroscopic Analysis in Research

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For 3-(4-Bromophenyl)-6-methylpiperazin-2-one, a detailed analysis would involve assigning specific absorption bands (in cm⁻¹) in the IR spectrum and scattering peaks in the Raman spectrum to the vibrations of its constituent bonds.

A hypothetical data table for this compound would typically include:

N-H Stretch: A characteristic band in the IR spectrum, typically around 3200-3400 cm⁻¹, corresponding to the secondary amine in the piperazinone ring.

C-H Stretches: Aromatic C-H stretching vibrations from the bromophenyl group would be expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group and the piperazinone ring would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, prominent absorption in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, is characteristic of the carbonyl group in the cyclic amide (lactam) structure.

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

C-Br Stretch: A peak in the far-infrared or low-frequency Raman region, typically between 500-650 cm⁻¹, would indicate the carbon-bromine bond.

X-ray Crystallography for Solid-State Structure

Crystallographic Parameter Hypothetical Value
Chemical FormulaC₁₁H₁₃BrN₂O
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

Conformation and Torsion Angle Analysis

The data from X-ray crystallography would allow for a detailed analysis of the molecule's conformation. The six-membered piperazin-2-one (B30754) ring would likely adopt a pseudo-chair or a twist-boat conformation to minimize steric strain between the substituents. The analysis would focus on key torsion angles that define the ring's pucker and the relative orientations of the 4-bromophenyl group at the C3 position and the methyl group at the C6 position (e.g., axial vs. equatorial).

Intermolecular Interactions in Crystal Lattice

The crystal packing is stabilized by a network of intermolecular forces. In the case of this compound, it would be expected that hydrogen bonding plays a significant role, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. These interactions would likely form chains or dimers of molecules within the crystal lattice. Other potential interactions contributing to the lattice energy could include C-H···π interactions between the piperazinone ring protons and the bromophenyl ring, as well as possible weak halogen bonding involving the bromine atom.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The presence of a stereocenter at the C6 position (and potentially at C3, depending on the substitution pattern) makes this compound a chiral molecule. If the enantiomers were synthesized or resolved, chiroptical spectroscopy would be essential for assessing their optical purity and determining their absolute configuration.

Optical Rotation Studies

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property for an enantiomer. A study would report the specific rotation value, including the sign (+ for dextrorotatory or - for levorotatory), the concentration of the sample, the solvent used, and the temperature of the measurement.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For this compound, the aromatic bromophenyl group and the amide carbonyl group would be the primary chromophores. The resulting CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, would serve as a unique fingerprint for each enantiomer and could be compared with theoretical calculations to assign the absolute configuration (R or S).

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are instrumental in predicting the geometric and electronic properties of molecules with a high degree of accuracy. nih.gov These calculations enable a detailed exploration of the molecule's fundamental characteristics.

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density, DFT calculations can efficiently predict various molecular properties, offering a balance between accuracy and computational cost. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A larger energy gap generally implies higher stability and lower reactivity. nih.gov For "3-(4-Bromophenyl)-6-methylpiperazin-2-one," the HOMO is expected to be localized on the electron-rich regions, such as the bromophenyl ring and the nitrogen atoms of the piperazine (B1678402) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over areas that can accept electrons. The HOMO-LUMO energy gap can be calculated to predict the molecule's kinetic stability and its electronic absorption properties. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters (Calculated using DFT)

Parameter Representative Value Significance
EHOMO (eV) -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO (eV) -1.5 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) (eV) 5.0 Indicator of chemical reactivity and stability
Ionization Potential (I) (eV) 6.5 Energy required to remove an electron

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values. For "this compound," regions of negative electrostatic potential, typically shown in red or yellow, would be expected around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential, often depicted in blue, would be located around the hydrogen atoms, suggesting these are sites for nucleophilic attack.

Theoretical vibrational frequency analysis, often performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, it is possible to assign the various vibrational modes of "this compound" to specific stretching, bending, and torsional motions of its constituent atoms. derpharmachemica.com A comparison between the calculated and experimentally obtained spectra can help in the structural confirmation of the compound. nih.gov For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the piperazin-2-one (B30754) ring and the vibrational modes associated with the bromophenyl group can be precisely identified.

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Representative Wavenumber (cm-1)
C=O (Amide) Stretching 1680 - 1700
N-H (Amine) Stretching 3300 - 3500
C-N (Piperazine) Stretching 1100 - 1300
C-Br (Aromatic) Stretching 500 - 600

Note: These are typical frequency ranges and the actual values for "this compound" would be determined through specific DFT calculations.

The piperazine ring in "this compound" can adopt various conformations, such as chair, boat, and twist-boat. asianpubs.org Conformational analysis is crucial for understanding the three-dimensional structure of the molecule and its influence on biological activity. By mapping the potential energy surface (PES), the relative energies of different conformers can be determined, and the most stable, low-energy conformations can be identified. rsc.org For "this compound," it is likely that a chair conformation of the piperazine ring would be the most stable, with the bulky 4-bromophenyl and methyl groups occupying equatorial positions to minimize steric hindrance. asianpubs.org

Molecular Docking Studies for Target Interactions

Binding Affinity Predictions and Interaction Mapping

represent highly specialized computational chemistry investigations. While general methodologies and studies on related classes of compounds like piperazine derivatives exist, the specific data, findings, and discussions pertaining exclusively to "this compound" are not available.

To generate the requested article would require fabricating research data, which would be scientifically inaccurate and misleading. Therefore, in the interest of providing factual and verifiable information, this request cannot be fulfilled.

Identification of Key Residues in Binding Pockets

Information regarding the specific amino acid residues that form the binding pocket for this compound on its target protein(s) is not available in published research. Computational docking and molecular dynamics simulation studies, which are typically used to identify these interactions, have not been reported for this specific compound.

Pharmacophore Modeling and Ligand-Based Design (for mechanistic studies)

There are no available studies that describe the development of a pharmacophore model for this compound. Research detailing the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for its biological activity, or the use of such models for ligand-based design to understand its mechanism of action, has not been found.

Chemical Reactivity and Derivatization Studies

Functional Group Interconversions

Functional group interconversion is a key strategy for modifying the physicochemical and pharmacological properties of a lead compound.

The piperazin-2-one (B30754) ring contains two nitrogen atoms: an amide nitrogen (N1) and a secondary amine nitrogen (N4). Both are nucleophilic and can undergo various chemical transformations.

N-Alkylation and N-Arylation: The secondary amine at the N4 position is the more nucleophilic of the two nitrogens and is readily alkylated or arylated. Standard N-alkylation can be achieved using alkyl halides or through reductive amination. nih.gov For instance, reaction with an alkyl bromide in the presence of a base like diisopropylethylamine (DIPEA) can introduce a variety of alkyl chains. nih.gov Reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) provides another efficient route to N-substituted derivatives. nih.gov N-arylation can be accomplished via nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aryl halides. mdpi.com

N-Acylation: Acylation typically occurs at the more reactive N4 position by reaction with acyl chlorides or anhydrides. This transformation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's conformation and binding properties.

Modification of N1: The amide nitrogen at N1 is less nucleophilic due to the adjacent carbonyl group. However, it can be deprotonated with a strong base and subsequently alkylated, although this may require harsher conditions compared to N4 modification.

These transformations are crucial for modulating properties such as solubility, basicity (pKa), and the ability to form hydrogen bonds, all of which are important for pharmacokinetic and pharmacodynamic profiles. nih.gov

The 4-bromophenyl group is a key handle for diversification through modern cross-coupling reactions. The carbon-bromine bond can be readily functionalized using palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. mdpi.comnih.gov This is a highly versatile method for introducing a wide range of substituted aryl, heteroaryl, or alkyl groups at the para-position of the phenyl ring. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. wikipedia.orgpreprints.org It allows for the introduction of primary or secondary amines, anilines, or even ammonia (B1221849) equivalents, providing access to a diverse set of aniline (B41778) derivatives. mdpi.comwikipedia.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a new carbon-carbon bond, introducing an alkynyl substituent.

Heck Coupling: This reaction can be used to introduce alkenyl substituents.

These coupling strategies are fundamental in medicinal chemistry for exploring the steric and electronic requirements of a binding pocket by systematically varying the substituent on the phenyl ring.

Direct functionalization of the methyl group at the C6 position is chemically challenging due to the high bond dissociation energy of C-H bonds in alkyl groups. While methods like radical halogenation followed by nucleophilic substitution are theoretically possible, they often lack selectivity and may not be compatible with other functional groups in the molecule. As such, modifications at this position are less common and typically require the synthesis of the piperazinone ring from a precursor that already contains the desired functional group in place of the methyl group. rsc.org

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at understanding how structural changes affect biological activity.

The bromophenyl moiety is an ideal starting point for SAR studies. Using the cross-coupling reactions described in section 5.1.2, a wide array of substituents can be introduced, allowing for a systematic exploration of how different properties affect biological activity. nih.govnih.gov

For example, a library of compounds can be generated where the bromo substituent is replaced with groups of varying electronic properties (electron-donating vs. electron-withdrawing) and steric bulk. mdpi.com

Table 1: Examples of Phenyl Ring Substitutions for SAR Studies

Coupling ReactionReactantResulting Substituent (R)Potential SAR Insight
Suzuki-MiyauraPhenylboronic acid-PhenylExploration of π-π stacking interactions
Suzuki-Miyaura4-Methoxyphenylboronic acid-C6H4-OCH3Effect of electron-donating groups
Suzuki-Miyaura4-(Trifluoromethyl)phenylboronic acid-C6H4-CF3Effect of electron-withdrawing groups
Buchwald-HartwigMorpholine-MorpholinylImpact of polar, hydrogen bond accepting groups
Buchwald-HartwigAniline-NHPhIntroduction of a hydrogen bond donor
SonogashiraTrimethylsilylacetylene-C≡CSi(CH3)3Introduction of a rigid, linear linker

Analysis of the biological activity of these derivatives can reveal important information about the target's binding site. acs.orgnih.gov For instance, if derivatives with electron-donating groups are more active, it might suggest the presence of an electron-rich region in the binding pocket. mdpi.com Similarly, the tolerance for bulky substituents provides insight into the size and shape of the active site. nih.gov

Substitution on Ring Carbons: Introducing substituents on the C5 carbon atom can be achieved by starting the synthesis from appropriately substituted precursors, such as modified amino acids or diamines. researchgate.netacs.org These substituents can probe for additional binding interactions or influence the ring's conformation.

Ring Size Variation: Synthesizing analogues with different ring sizes, such as a seven-membered diazepan-2-one, can alter the distances and angles between the substituents, which can be critical for optimal binding.

Carbonyl Group Modification: The amide carbonyl group is a key hydrogen bond acceptor. It can be reduced to a methylene (B1212753) group (CH2) to remove this interaction and introduce greater flexibility, resulting in a piperazine (B1678402) ring. This transformation helps to determine the importance of the hydrogen bond accepting capability of the carbonyl oxygen for biological activity. researchgate.net

Table 2: Examples of Piperazin-2-one Ring Modifications

Modification TypeExampleRationale for SAR
Ring Carbon SubstitutionIntroduction of a methyl group at C5Probing steric tolerance within the binding site
Ring ExpansionSynthesis of a 3-aryl-diazepan-2-one analogueAltering the geometry and distance between pharmacophores
Carbonyl ReductionConversion of piperazin-2-one to a piperazineAssessing the importance of the carbonyl as a hydrogen bond acceptor
Ring ContractionSynthesis of an imidazolidin-2-one analogueConstraining the conformation of the molecule

These systematic modifications of both the substituent groups and the core scaffold are essential for building a comprehensive understanding of the structure-activity relationships, ultimately guiding the design of more potent and selective compounds. nih.govdicp.ac.cn

Incorporation into Hybrid Molecules

The functional groups present in 3-(4-Bromophenyl)-6-methylpiperazin-2-one make it a valuable building block for the synthesis of hybrid molecules. The secondary amine in the piperazinone ring can be readily functionalized, for instance, through reactions like N-alkylation or N-arylation, to link it to other molecular fragments. The bromine atom on the phenyl ring provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide variety of substituents.

For example, the piperazine nitrogen can be reacted with various electrophiles to introduce new functionalities. The bromophenyl moiety is particularly useful for creating carbon-carbon or carbon-nitrogen bonds, thereby linking the piperazinone core to other heterocyclic or aromatic systems. This strategy is pivotal in medicinal chemistry for the development of new therapeutic agents by combining pharmacophores from different drug classes.

Table 1: Potential Hybridization Reactions of this compound

Reactive SiteReaction TypePotential ReactantsResulting Linkage
Piperazine NitrogenN-AlkylationAlkyl halides, EpoxidesC-N
Piperazine NitrogenN-ArylationAryl halides (Buchwald-Hartwig)C-N
Bromophenyl GroupSuzuki CouplingArylboronic acidsC-C
Bromophenyl GroupSonogashira CouplingTerminal alkynesC-C
Bromophenyl GroupBuchwald-Hartwig AminationAminesC-N

Reaction Mechanisms of Derivatization Pathways

A deeper understanding of the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Investigation of Transition States

Computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in elucidating the transition states of reactions involving this molecule. For instance, in a Suzuki coupling reaction at the bromophenyl position, DFT calculations can model the energies of the oxidative addition, transmetalation, and reductive elimination steps. These calculations help identify the rate-determining step and the geometry of the transition state, providing insights into the steric and electronic factors that govern the reaction's efficiency. The Hammond postulate can be applied to infer that for exothermic steps, the transition state will resemble the reactants, while for endothermic steps, it will be more product-like in structure.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining if a particular C-H bond (or other bond) is broken in the rate-determining step. princeton.edunih.gov This is achieved by comparing the reaction rates of the parent molecule with an isotopically labeled analog (e.g., replacing hydrogen with deuterium).

In the context of derivatization of this compound, a primary KIE would be expected if, for example, a C-H bond adjacent to the piperazinone ring were to be cleaved in the rate-limiting step of a hypothetical reaction. The magnitude of the KIE can provide information about the symmetry of the transition state. princeton.edu For reactions involving the bromophenyl group, isotopic substitution on the aromatic ring could potentially reveal insights into the mechanism of, for example, electrophilic aromatic substitution or cross-coupling reactions, although significant KIEs are less common in these cases unless C-H bond activation is directly involved in the rate-determining step.

Table 2: Hypothetical Kinetic Isotope Effect Studies

Reaction TypeIsotopic SubstitutionExpected KIE (kH/kD)Mechanistic Insight
C-H activation at C5Deuteration at C5> 1 (Primary)C-H bond cleavage is rate-determining
Suzuki CouplingDeuteration of phenyl ring≈ 1 (Secondary)C-H bond is not broken in the rate-determining step

Further empirical studies are necessary to fully characterize the reactivity and mechanistic nuances of this compound and its derivatives.

Information regarding the chemical compound "this compound" is not available in published scientific literature.

Following a comprehensive search of scientific databases and publications, no specific data or research articles were found pertaining to the mechanistic biological studies of the chemical compound "this compound". Consequently, it is not possible to provide information on its in vitro receptor binding, enzyme inhibition, or cell-based mechanistic investigations as outlined in the requested article structure.

The requested sections and subsections, including:

Mechanistic Biological Studies in Vitro and Cellular Level

Cell-Based Assays for Mechanistic Investigations

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Following a comprehensive search for scientific literature on the chemical compound "3-(4-Bromophenyl)-6-methylpiperazin-2-one," it has been determined that there is no publicly available research data corresponding to the specific sections and subsections outlined in the request. The searches for this compound in relation to its mechanistic biological studies—including anti-proliferative, antimicrobial, and neuroprotective activities—as well as its structure-activity relationships and interactions with biomolecules, did not yield any specific findings.

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Analytical Methodologies for Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, enabling the separation of components from a mixture. This is crucial for isolating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity verification of non-volatile compounds. For 3-(4-Bromophenyl)-6-methylpiperazin-2-one, a reversed-phase HPLC method would be highly suitable. This approach utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC system for the analysis of a related compound, 1-(4-Chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-propyn-1-one, employs a Newcrom R1 column, which is a type of reversed-phase column. The mobile phase consists of a mixture of acetonitrile (B52724) (a common organic modifier), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. The use of an acidic modifier helps to ensure consistent ionization of the analyte and improve peak shape. Detection is commonly performed using a UV detector, as the bromophenyl group in the target molecule is expected to be UV-active.

Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Piperazine (B1678402) Derivative

Parameter Condition
Stationary Phase Newcrom R1 (Reversed-Phase)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detection UV Spectrophotometry

| Notes | For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid. |

This data is based on a method for a related compound and would require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. For this compound, derivatization might be necessary to increase its volatility and thermal stability, although some piperazine derivatives can be analyzed directly.

A general GC-MS method for the analysis of various piperazine derivatives has been established, which could be adapted for the target compound. This method typically uses a capillary column, such as a Zebron ZB-SemiVolatiles column, and a temperature programming schedule to ensure efficient separation of compounds with different boiling points. Helium is commonly used as the carrier gas. The mass spectrometer provides fragmentation patterns that are unique to the compound's structure, allowing for its unambiguous identification. nih.gov

Table 2: Representative GC-MS Conditions for the Analysis of Piperazine Derivatives

Parameter Condition
Column Zebron ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow rate
Injector Splitless mode
Temperature Program Initial temp. 75°C, ramped to 320°C

| Detector | Mass Spectrometer (EI mode) |

These parameters are based on a general method for piperazine derivatives and would need to be optimized for the specific analysis of this compound. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity assessment. For piperazine derivatives, silica (B1680970) gel is a commonly used stationary phase. mdpi.com The choice of mobile phase is critical for achieving good separation. A mixture of a relatively non-polar solvent and a more polar solvent is often employed. For instance, a mixture of chloroform (B151607) and ethanol (B145695) has been used to monitor reactions involving piperazine compounds. mdpi.com

After development, the separated spots on the TLC plate can be visualized under UV light, especially for compounds with a UV-active chromophore like the bromophenyl group. Alternatively, chemical staining agents can be used. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification.

Table 3: General TLC Conditions for Piperazine Derivatives

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase e.g., Chloroform:Ethanol (10:1 v/v) mdpi.com

| Visualization | UV light (254 nm) or chemical staining |

The mobile phase composition would need to be optimized to achieve the best separation for this compound.

Spectrophotometric Methods for Quantification and Optical Properties

Spectrophotometric methods are used to measure the absorption or transmission of light by a substance as a function of wavelength. These techniques are valuable for both quantitative analysis and for gaining insights into the electronic properties of a molecule.

UV/Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption is due to electronic transitions within the molecule. The bromophenyl and the piperazin-2-one (B30754) moieties in this compound contain chromophores that are expected to absorb in the UV region. The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte, allows for the quantitative determination of the compound in a solution.

The absorption spectrum, a plot of absorbance versus wavelength, is characteristic of a compound's structure. For molecules with aromatic rings and carbonyl groups, distinct absorption bands corresponding to π → π* and n → π* transitions are typically observed. masterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent and the presence of substituents.

Table 4: Expected UV/Visible Absorption Characteristics

Chromophore Expected Transition Approximate Wavelength Range
Bromophenyl π → π* 200-300 nm

These are general ranges and the actual spectrum for this compound would need to be determined experimentally.

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the dielectric properties (complex refractive index or dielectric function) and thickness of thin films. This method is not typically applied to the routine analysis of bulk chemical compounds like this compound in the same way as the other techniques described. Its primary application is in materials science for the characterization of thin films and surfaces.

In a hypothetical application, if this compound were to be deposited as a thin film, spectroscopic ellipsometry could be used to precisely measure the film's thickness and its optical constants over a range of wavelengths. The technique works by measuring the change in polarization of light upon reflection from the sample surface. This change is represented by two parameters, Psi (Ψ) and Delta (Δ). By fitting a model of the sample structure to the experimental data, the optical properties and thickness of the film can be extracted. However, there is no available literature that applies this technique to this specific compound.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical analysis, particularly cyclic voltammetry (CV), serves as a powerful tool to investigate the redox properties of a molecule. For this compound, CV would provide critical data on its oxidation and reduction potentials, electron transfer kinetics, and the stability of its redox species.

The electrochemical behavior of this compound is expected to be primarily dictated by the bromophenyl and piperazinone moieties. The bromophenyl group can undergo reductive cleavage of the carbon-bromine (C-Br) bond. This is a well-documented electrochemical process for aryl halides. researchgate.net The reduction potential for this process would be influenced by the solvent system and the electrode material used. The piperazinone ring contains secondary amine and amide functionalities. While the amide group is generally electrochemically stable, the secondary amine nitrogen can be susceptible to oxidation at sufficiently high positive potentials.

A hypothetical cyclic voltammogram would likely exhibit an irreversible reduction peak corresponding to the cleavage of the C-Br bond. The scan rate dependence of this peak current could be used to determine if the process is diffusion-controlled. nih.gov Further, an oxidation peak might be observed at positive potentials, associated with the oxidation of the piperazine nitrogen. The reversibility of this oxidation would depend on the stability of the resulting radical cation. Studies on similar piperazine derivatives have shown that such oxidation processes can occur. researchgate.net

The potential data gathered from CV can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound, which are fundamental parameters in materials science and drug design.

Table 1: Predicted Electrochemical Properties of this compound

Electrochemical Process Expected Potential Range (vs. Ag/AgCl) Characteristics Information Gained
Reduction Negative potentials Irreversible peak C-Br bond cleavage potential, electron transfer kinetics

| Oxidation | Positive potentials | Potentially quasi-reversible peak | Oxidation potential of piperazine nitrogen, stability of radical cation |

Note: The exact potential values would be dependent on experimental conditions such as solvent, electrolyte, and electrode material.

Advanced Microscopy for Morphological Studies (e.g., Atomic Force Microscopy)

Advanced microscopy techniques are indispensable for characterizing the solid-state properties of a compound, such as its surface morphology, crystallinity, and nanoscale organization. Atomic Force Microscopy (AFM) is particularly well-suited for this purpose as it can generate three-dimensional topographic images of a sample's surface with sub-nanometer resolution. nih.govnih.gov

For this compound, AFM studies would be conducted on thin films or single crystals of the material deposited on a flat substrate like mica or silicon. nih.gov The analysis would reveal key morphological features. For instance, if the compound forms crystalline domains, AFM can be used to measure their size, shape, and orientation. azonano.com It can also visualize surface defects, grain boundaries, and step-terrace structures on crystal surfaces.

The data obtained from AFM can provide insights into the compound's packing arrangement and intermolecular interactions in the solid state. This information is crucial for understanding its physical properties, such as solubility and stability. Furthermore, AFM can be operated in various modes to probe not just topography but also mechanical properties like adhesion and stiffness at the nanoscale. azonano.com This could be particularly relevant if the compound is being considered for applications in materials science.

Table 2: Potential Morphological Insights from AFM Studies

Parameter Information Provided
Surface Topography 3D visualization of the sample surface, identification of crystalline or amorphous regions. nih.gov
Particle/Grain Size Analysis Measurement of the dimensions of individual crystals or aggregates.
Surface Roughness Quantitative assessment of the smoothness or irregularity of the material's surface.

| Phase Imaging | Mapping of variations in material properties like adhesion and viscoelasticity across the surface. wiley.com |

Future Directions for Academic Research on 3 4 Bromophenyl 6 Methylpiperazin 2 One

Development of Novel Synthetic Routes with Enhanced Efficiency

Key areas for investigation include:

Asymmetric Synthesis: Developing stereoselective routes to afford specific enantiomers of the compound is critical, as biological activity is often enantiomer-dependent. This could involve chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric hydrogenations.

Green Chemistry Approaches: The implementation of green chemistry principles, such as using environmentally benign solvents, reducing the number of synthetic steps (pot- and atom-economy), and exploring biocatalytic methods, would represent a significant advancement. For instance, enzymatic resolutions or desymmetrization reactions could provide elegant access to the desired stereoisomer.

Synthetic Strategy Potential Advantages Key Research Focus
Asymmetric Catalysis High enantioselectivity, atom economy.Screening of chiral ligands and catalysts; optimization of reaction conditions.
Flow Chemistry Improved safety, scalability, and reaction control; potential for higher yields.Development of continuous flow reactors for key synthetic steps; integration of in-line purification.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Identification and engineering of enzymes (e.g., lipases, reductases) for key transformations.
C-N Cross-Coupling High efficiency in forming the core piperazinone ring structure from readily available precursors. google.comExploring novel palladium or copper catalyst systems to improve yields and reduce catalyst loading. google.com

Comprehensive Exploration of Derivatization and Analogue Libraries

To fully understand the structure-activity relationships (SAR) of 3-(4-Bromophenyl)-6-methylpiperazin-2-one, a comprehensive exploration of its chemical space through the synthesis of analogue libraries is essential. Systematic modification of the core structure can elucidate the roles of different substituents in modulating biological activity.

Future derivatization studies should focus on three primary regions of the molecule:

The Bromophenyl Ring: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, alkyl, or alkynyl groups. Furthermore, exploring different substitution patterns and electronic properties on this ring can fine-tune target engagement.

The Piperazinone Core: Modifications could include N-alkylation or N-acylation at the N4 position to probe interactions with biological targets. The carbonyl group of the lactam could also be a target for reduction or thionation.

The Methyl Group: Varying the size and nature of the substituent at the C6 position (e.g., ethyl, isopropyl, benzyl) can explore the steric requirements of the binding pocket of a potential biological target.

Modification Site Example Modifications Rationale / Potential Impact
C4 of Phenyl Ring Replacement of Br with -CN, -CF3, -OCH3, other aryl groups.Modulate electronics, lipophilicity, and steric bulk; introduce new interaction points.
N4 of Piperazinone Alkylation (e.g., methyl, ethyl, benzyl), acylation.Alter solubility, metabolic stability, and hydrogen bonding capacity.
C6 of Piperazinone Replacement of methyl with larger alkyl groups, cycloalkyl groups, or functionalized side chains.Probe steric tolerance of target binding sites; introduce new functional groups.

In-Depth Computational Modeling for Predictive Research

Computational modeling and simulation offer powerful tools to guide synthetic efforts and predict the properties of this compound and its analogues, thereby accelerating the discovery process.

Future computational research should encompass a multi-faceted approach:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, molecular orbital energies (HOMO/LUMO), and reaction mechanisms for novel synthetic routes.

Molecular Docking: If a biological target is identified, molecular docking can predict the binding mode and affinity of the compound and its derivatives within the target's active site. This can rationalize SAR data and guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, assess the stability of binding poses predicted by docking, and calculate binding free energies.

QSAR and QSPR: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed once a sufficient number of analogues with measured biological activity or physicochemical properties are available. These models can predict the activity and properties of virtual compounds, helping to prioritize synthetic targets.

Computational Method Application for this compound Expected Outcome
Density Functional Theory (DFT) Calculation of electronic structure, charge distribution, and reaction energetics.Understanding of chemical reactivity; prediction of spectroscopic properties.
Molecular Docking Prediction of binding poses and affinities to hypothetical biological targets.Prioritization of analogues for synthesis; hypothesis generation for mechanism of action.
Molecular Dynamics (MD) Simulation of conformational flexibility and interactions with solvent or biological macromolecules.Assessment of binding stability and conformational preferences.
ADME/T Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early-stage risk assessment and optimization of pharmacokinetic profiles. nih.gov

Discovery of Novel Mechanistic Biological Targets and Pathways

A critical aspect of future research is the elucidation of the biological targets and mechanisms of action of this compound. Given that the piperazine (B1678402) motif is found in drugs targeting a wide range of conditions, from cancer to central nervous system disorders, a broad and unbiased screening approach is warranted. mdpi.com

Strategies for target discovery include:

Phenotypic Screening: Testing the compound across a diverse range of cell-based assays representing various disease states (e.g., cancer cell proliferation, neuronal activity, inflammatory responses) can uncover unexpected biological activities.

Target-Based Screening: If structural similarity to known ligands suggests potential targets (e.g., GPCRs, kinases, ion channels), focused screening against these target classes can be performed. For example, related bromophenyl-piperazine structures have shown activity as PPARβ/δ ligands. nih.govresearchgate.net

Chemical Proteomics: Techniques such as affinity chromatography or activity-based protein profiling using a derivatized version of the compound can be employed to isolate and identify binding proteins directly from cell lysates.

Transcriptomic/Proteomic Profiling: Treating cells with the compound and analyzing changes in gene or protein expression can provide clues about the biological pathways being modulated.

Investigation of Material Science Applications (if applicable)

While the primary focus for piperazinone scaffolds is typically in medicinal chemistry, the unique structural features of this compound may warrant exploratory research into material science applications. The combination of a rigid aromatic ring and a heterocyclic structure could potentially be exploited.

Future investigations could theoretically explore:

Organic Electronics: The bromophenyl group could be functionalized to create conjugated systems, which are fundamental to organic semiconductors and light-emitting diodes (OLEDs). Research would need to establish the compound's thermal stability, charge transport properties, and solid-state packing.

Polymer Chemistry: The compound could serve as a monomer or a building block for novel polymers. The piperazinone core could be opened, or the functional handles could be used for polymerization reactions, potentially leading to materials with unique thermal or mechanical properties.

Crystal Engineering: The specific stereochemistry and hydrogen bonding capabilities of the molecule could be studied for applications in crystal engineering, where the goal is to design solids with specific structures and properties.

This area remains highly speculative and would require foundational research into the fundamental physicochemical properties of the compound.

Integration with Artificial Intelligence and Machine Learning for Drug Design Research (at a theoretical level)

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and can be theoretically integrated into every aspect of the research pipeline for this compound. nih.govmdpi.combpasjournals.com

Theoretical applications include:

Generative Models: AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on known bioactive molecules to design novel analogues of the parent compound de novo, exploring a vast chemical space beyond human intuition. mdpi.com

Predictive Modeling: ML algorithms can be trained on existing data to build highly accurate predictive models for biological activity, ADME/T properties, and synthetic accessibility. nih.govnih.gov This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Synthetic Route Prediction: Retrosynthesis AI tools can analyze the structure of a desired analogue and propose viable synthetic pathways, potentially identifying more efficient or novel routes that chemists might overlook.

Data Analysis: AI can analyze complex datasets from high-throughput screening, transcriptomics, or proteomics to identify subtle patterns, uncover mechanisms of action, and discover novel biomarkers. bpasjournals.com

AI/ML Application Specific Task Potential Impact on Research
Generative Chemistry De novo design of novel piperazinone derivatives.Rapidly generates diverse and novel chemical matter with desired properties. mdpi.com
Predictive ADME/T Forecasting pharmacokinetic and toxicity profiles of virtual compounds.Reduces late-stage attrition by identifying problematic compounds early. nih.gov
High-Throughput Screening Analysis Identifying hits and patterns from large screening datasets.Accelerates hit identification and SAR data interpretation. nih.gov
Retrosynthesis Prediction Proposing efficient synthetic routes for novel analogues.Optimizes resource allocation for chemical synthesis.

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